molecular formula C8H11N3O3 B1363288 (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid CAS No. 75983-68-5

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid

Cat. No. B1363288
CAS RN: 75983-68-5
M. Wt: 197.19 g/mol
InChI Key: KBOJOGQFRVVWBH-SSDOTTSWSA-N
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Description

“(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid” is a compound with the CAS Number: 75983-68-5 . It has a molecular weight of 197.19 . This compound is also known as acetylhistidine or N-acetylhistidine.


Molecular Structure Analysis

The molecular structure of “(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid” consists of an imidazole ring attached to a propanoic acid molecule via a carbon atom . The InChI code for this compound is 1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1 .


Physical And Chemical Properties Analysis

“(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 197.19 g/mol . The InChI code for this compound is 1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1 .

Scientific Research Applications

Proton Buffering

L-histidine, a component of n-acetyl-d-histidine, plays a unique role in proton buffering . This means it can help maintain the pH balance in biological systems, which is crucial for many biochemical reactions.

Metal Ion Chelation

L-histidine is known for its ability to chelate metal ions . This property can be useful in various applications, such as detoxification of heavy metals and in the development of metal-based drugs.

3. Scavenging Reactive Oxygen and Nitrogen Species L-histidine can scavenge reactive oxygen and nitrogen species . This makes it a potential candidate for the development of antioxidant therapies.

Erythropoiesis

Erythropoiesis, the process of producing red blood cells, is another physiological function of L-histidine . This suggests potential applications in treating conditions related to red blood cell production.

Histaminergic System

L-histidine plays a role in the histaminergic system . This system is involved in various physiological functions, including the regulation of sleep and wakefulness, gastric acid secretion, and immune response.

Nutritional Supplement

L-histidine supplementation has been suggested for a wide range of conditions . These include rheumatoid arthritis, chronic renal failure, metabolic syndrome, atopic dermatitis, ulcers, inflammatory bowel diseases, ocular diseases, and neurological disorders .

Organ Preservation and Myocardial Protection

L-histidine has been used as a component of solutions for organ preservation and myocardial protection in cardiac surgery .

Exercise and Aging-Related Disorders

L-histidine and/or L-histidine-containing dipeptides are being investigated for their potential to prevent fatigue during strenuous exercise and for therapy in aging-related disorders .

Safety And Hazards

The safety data sheet for a similar compound, Imidazolepropionic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJOGQFRVVWBH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid

CAS RN

75983-68-5
Record name N-Acetylhistidine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYLHISTIDINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1P9F670T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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